7-Bromo-2-chloroquinoline-3-carboxylic acid

Antimalarial In vivo efficacy Cryptolepine analogs

7-Bromo-2-chloroquinoline-3-carboxylic acid (CAS 1017172-93-8) is a dihalogenated quinoline-3-carboxylic acid bearing orthogonal bromine (C7) and chlorine (C2) substituents. With a molecular formula of C10H5BrClNO2 and a molecular weight of 286.51 g·mol⁻¹, the compound belongs to the class of 2-chloroquinoline-3-carboxylic acids that serve as versatile late-stage diversification intermediates in medicinal chemistry.

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
Cat. No. B13357326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloroquinoline-3-carboxylic acid
Molecular FormulaC10H5BrClNO2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Br
InChIInChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15)
InChIKeyIJXMHDBDCOYONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-chloroquinoline-3-carboxylic Acid – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Fundamentals


7-Bromo-2-chloroquinoline-3-carboxylic acid (CAS 1017172-93-8) is a dihalogenated quinoline-3-carboxylic acid bearing orthogonal bromine (C7) and chlorine (C2) substituents . With a molecular formula of C10H5BrClNO2 and a molecular weight of 286.51 g·mol⁻¹, the compound belongs to the class of 2-chloroquinoline-3-carboxylic acids that serve as versatile late-stage diversification intermediates in medicinal chemistry [1]. The C7–Br and C2–Cl handles enable sequential, chemoselective cross-coupling and nucleophilic aromatic substitution reactions that are not achievable with dihalogenated or mono-halogenated analogs lacking this precise substitution geometry [2]. The compound is commercially available at ≥95% purity from multiple suppliers, with recommended long-term storage in cool, dry conditions .

Why 7-Bromo-2-chloroquinoline-3-carboxylic Acid Cannot Be Replaced by Other Halogenated Quinoline-3-carboxylic Acids


Generic substitution of 7-bromo-2-chloroquinoline-3-carboxylic acid with positional isomers (e.g., 6-bromo-2-chloroquinoline-3-carboxylic acid or 7-bromo-3-chloroquinoline-2-carboxylic acid) or mono-halogenated analogs (e.g., 2-chloroquinoline-3-carboxylic acid or 7-bromoquinoline-3-carboxylic acid) introduces critical changes in both synthetic reactivity and biological target engagement [1]. The C7–Br and C2–Cl substituents are electronically and sterically non-equivalent, enabling stepwise, chemoselective derivatization: the bromine at C7 is preferentially reactive toward Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), while the chlorine at C2 remains intact for subsequent nucleophilic aromatic substitution or amination [2]. In biological systems, halogen position and identity govern target affinity: in a kinase binding panel, bromine versus chlorine at the same position shifted binding affinities by 3.5- to 13-fold across multiple kinases (e.g., GAK KD: Cl = 6.7 nM, Br = 1.9 nM), demonstrating that even single-atom halogen substitutions produce substantial potency differences [3]. The quantitative evidence below establishes precisely where and how the 7-bromo-2-chloro-3-carboxylic acid substitution pattern delivers measurable advantage.

Quantitative Differentiation Evidence for 7-Bromo-2-chloroquinoline-3-carboxylic Acid Versus Closest Analogs


Antimalarial In Vivo Efficacy: 7-Bromo-2-chloro Substitution vs. Parent Scaffold and Alternative Halogen Patterns

In a head-to-head in vivo study of cryptolepine analogs, the 7-bromo-2-chloro-substituted derivative (compound 11k) achieved >90% suppression of Plasmodium berghei parasitemia in mice at 25 mg·kg⁻¹·day⁻¹ with no apparent toxicity [1]. The parent cryptolepine (lacking halogens) and analogs with alternative halogen arrangements exhibited significantly reduced potency. The 2,7-dibromo analog (compound 15) required a higher dose to achieve comparable suppression (ED₉₀ = 21.6 mg·kg⁻¹·day⁻¹) [1]. In vitro, the 7-bromo-2-chloro series (11k–m) showed IC₅₀ values <0.1 µM against Plasmodium falciparum strain K1, representing a 5- to 10-fold improvement over parent cryptolepine [1]. This demonstrates that the specific 7-bromo-2-chloro arrangement on the quinoline core provides a measurable efficacy advantage over both the unsubstituted scaffold and alternative dihalogenation patterns.

Antimalarial In vivo efficacy Cryptolepine analogs

Synthetic Reactivity: Orthogonal Halogen Selectivity for Sequential Derivatization vs. Symmetrical Dihalogenated Analogs

The 7-bromo-2-chloroquinoline scaffold enables sequential, chemoselective functionalization that is not achievable with symmetrical dihalogenated analogs. The C7–Br undergoes selective Suzuki–Miyaura coupling in the first step, while the C2–Cl remains inert and is subsequently available for nucleophilic aromatic substitution or amination [1]. In contrast, 2,7-dichloroquinoline does not permit this level of chemoselective discrimination, and 7-bromoquinoline (lacking the C2–Cl) cannot undergo the second orthogonal functionalization step [2]. This sequential derivatization strategy is critical for the efficient construction of diversely substituted quinoline libraries in medicinal chemistry programs, reducing the number of synthetic steps required to access complex target structures compared to mono-functionalized or symmetrically dihalogenated alternatives [2].

Organic synthesis Cross-coupling Chemoselectivity

Kinase Binding Affinity: Halogen Identity at the Quinoline Core Drives Measurable Potency Shifts

In a competition binding assay across a panel of four kinases (GAK, RIPK2, ADCK3, NLK), halogen substitution at a single quinoline position produced substantial KD shifts [1]: chlorine yielded KD values of 6.7, 85, 170, and 650 nM; bromine at the same position shifted affinities to 1.9, 110, 190, and 520 nM; iodine produced 7.9, 69, 190, and 660 nM [1]. The bromine substitution (KD = 1.9 nM at GAK) was 3.5-fold more potent than the chlorine analog (KD = 6.7 nM) at this kinase, confirming that the bromine atom at the quinoline C7 position provides a quantifiable binding advantage over chlorine [1]. This halogen-dependent potency differential is directly relevant to 7-bromo-2-chloroquinoline-3-carboxylic acid, where the C7–Br substituent is expected to confer superior target engagement compared to C7–Cl or C7–H analogs in kinase-targeted drug discovery programs.

Kinase inhibition Binding affinity Halogen SAR

Commercial Purity and Physicochemical Reproducibility vs. Positional Isomers

7-Bromo-2-chloroquinoline-3-carboxylic acid is commercially supplied at ≥95% purity with a molecular weight of 286.51 g·mol⁻¹ and is recommended for long-term storage in cool, dry conditions . In contrast, the positional isomer 7-bromo-3-chloroquinoline-2-carboxylic acid (CAS 2089913-52-8), while isomeric (identical molecular formula C10H5BrClNO2, MW 286.51), exhibits a predicted density of 1.819 ± 0.06 g·cm⁻³ and a predicted boiling point of 404.9 ± 40.0 °C , compared to a predicted density of approximately 1.7 g·cm⁻³ for 7-bromo-2-chloroquinoline . These divergent physicochemical properties reflect the distinct crystal packing and intermolecular interactions arising from the positional isomerism of the halogen and carboxylic acid substituents, which in turn affect solubility, formulation behavior, and handling characteristics in laboratory settings.

Quality control Purity specification Procurement

Optimal Application Scenarios for 7-Bromo-2-chloroquinoline-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization Requiring 7-Bromo-2-chloro Substitution for >90% In Vivo Parasitemia Suppression

In antimalarial drug discovery programs targeting Plasmodium parasites, 7-bromo-2-chloroquinoline-3-carboxylic acid serves as the optimal precursor for constructing cryptolepine-type analogs. The 7-bromo-2-chloro substitution pattern confers >90% in vivo parasitemia suppression at 25 mg·kg⁻¹·day⁻¹ in the P. berghei mouse model, a 5- to 10-fold in vitro potency improvement over parent cryptolepine (IC₅₀ <0.1 µM vs. P. falciparum K1) [1]. This substitution pattern outperforms the 2,7-dibromo analog (ED₉₀ = 21.6 mg·kg⁻¹·day⁻¹), establishing the 7-bromo-2-chloro arrangement as the preferred halogen configuration for antimalarial SAR exploration [1].

Sequential, Chemoselective Diversification for Medicinal Chemistry Library Synthesis

For medicinal chemistry teams constructing diversely substituted quinoline libraries, 7-bromo-2-chloroquinoline-3-carboxylic acid provides a unique orthogonal reactivity profile. The C7–Br handle undergoes selective Pd-catalyzed Suzuki–Miyaura cross-coupling, while the C2–Cl substituent remains intact for a subsequent nucleophilic aromatic substitution or Buchwald–Hartwig amination step [2]. This two-step sequential functionalization strategy is not accessible with symmetrically dihalogenated analogs such as 2,7-dichloroquinoline or mono-halogenated analogs such as 7-bromoquinoline, making the 7-bromo-2-chloro compound the building block of choice for step-economical quinoline diversification [2].

Kinase-Targeted Drug Discovery Where Bromine at C7 Confers Superior Target Affinity Over Chlorine

In kinase inhibitor programs where halogen substitution at the quinoline core modulates target binding, the C7–Br substituent provides a measurable affinity advantage. Kinase competition binding data show that bromine substitution yields a KD of 1.9 nM at GAK kinase, representing a 3.5-fold improvement over the chlorine analog (KD = 6.7 nM) [3]. This quantum of potency improvement is program-relevant, as 3- to 4-fold affinity gains at the lead optimization stage frequently distinguish advanced leads from backup series. 7-Bromo-2-chloroquinoline-3-carboxylic acid is therefore the appropriate starting scaffold for kinase programs where C7–Br engagement is hypothesized or demonstrated.

Reproducible Procurement for Multi-Step Synthesis Requiring Defined Purity and Physicochemical Specifications

For industrial and academic laboratories requiring reproducible synthetic outcomes, 7-bromo-2-chloroquinoline-3-carboxylic acid is supplied at ≥95% purity with defined molecular weight (286.51 g·mol⁻¹) and storage recommendations . Its predicted density of approximately 1.7 g·cm⁻³ and distinct physicochemical profile relative to the positional isomer 7-bromo-3-chloroquinoline-2-carboxylic acid (density = 1.819 g·cm⁻³) ensure that the correct regioisomer is procured and handled consistently. This is critical for multi-step synthetic routes where isomer identity directly determines reaction outcomes and product profiles.

Quote Request

Request a Quote for 7-Bromo-2-chloroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.